Vermistatin

Description

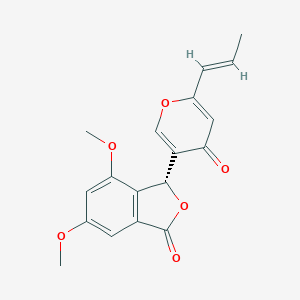

Structure

3D Structure

Properties

CAS No. |

72669-21-7 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

(3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1 |

InChI Key |

YORFGPDHNOBVBM-BDUNBXCCSA-N |

Isomeric SMILES |

C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2 |

Canonical SMILES |

CC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2 |

Other CAS No. |

131602-06-7 |

Synonyms |

5-(4,6-dimethoxyphthalidyl)-2-propenyl-4H-pyran-4-one vermistatin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Identification of Vermistatin-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a polyketide metabolite produced by several fungal species, has garnered significant interest within the scientific community due to its diverse biological activities, including cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the identification of this compound-producing fungi, detailing experimental protocols for their isolation, cultivation, and the subsequent extraction and characterization of this compound. This document summarizes key quantitative data and presents visual workflows and a proposed biosynthetic pathway to facilitate a deeper understanding and further research into this promising natural product.

Introduction to this compound

This compound is a secondary metabolite characterized by a phthalide and a γ-pyrone ring system. First isolated from Penicillium vermiculatum, it has since been identified in a range of other fungal species[1]. The interest in this compound and its derivatives, such as penisimplicissin, stems from their potential as therapeutic agents, notably exhibiting anticancer and antiviral activities[2]. This guide aims to provide researchers and drug development professionals with a detailed technical resource for the identification and study of this compound-producing fungi.

Known this compound-Producing Fungi

Several fungal species across different genera have been identified as producers of this compound. It is important to note that taxonomic classifications can be complex and subject to revision; for instance, some strains initially identified as Penicillium simplicissimum may be more accurately classified within the genus Talaromyces.

Table 1: Confirmed and Reported this compound-Producing Fungal Species

| Fungal Species | Reference Strain(s) | Notes |

| Penicillium vermiculatum | Not specified | Original source of this compound. |

| Penicillium simplicissimum | IFM 53375 | Produces this compound and its derivatives[3][4]. |

| Talaromyces verruculosus | Not specified | Reported producer of this compound. |

| Talaromyces flavus | Not specified | A known producer of this compound. |

| Talaromyces thailandensis | PSU-SPSF059 | Produces this compound and a derivative, talarostatin[5][6][7]. |

| Mycosphaerella fijiensis | Not specified | Produces a compound identical to this compound, named fijiensin. |

Experimental Protocols

This section outlines the key experimental methodologies for the study of this compound-producing fungi, from isolation and cultivation to the extraction and purification of the target compound.

Fungal Isolation and Cultivation

The successful production of this compound is highly dependent on the fungal strain and the cultivation conditions.

Protocol 1: General Fungal Cultivation for this compound Production

-

Media Preparation: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a modified M-1-D liquid medium, is prepared. The composition of the medium can significantly influence metabolite production. For instance, the biosynthesis of this compound in Penicillium vermiculatum is affected by the carbon and nitrogen sources, with glucose and sucrose being effective carbon sources, and corn steep liquor also influencing production[8]. The medium should be sterilized by autoclaving.

-

Inoculation: A pure culture of the target fungus is used to inoculate the sterile liquid medium. This can be done by transferring a small agar plug containing fungal mycelium or a spore suspension into the broth.

-

Incubation: The inoculated flasks are incubated under appropriate conditions. For Penicillium simplicissimum IFM 53375, cultivation is typically carried out at 25°C for 21 days in Roux flasks[4]. For Talaromyces thailandensis PSU-SPSF059, cultivation is also performed in a suitable broth medium to encourage the production of secondary metabolites[5][6][7]. Shaking may be required for some species to ensure proper aeration.

-

Monitoring: The fungal growth and production of secondary metabolites can be monitored over time by observing changes in the culture broth and by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Diagram 1: Fungal Cultivation and Extraction Workflow

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from fungal cultures. Optimization may be required depending on the fungal species and culture volume.

Protocol 2: this compound Extraction and Purification

-

Harvesting: After the incubation period, the fungal biomass is separated from the culture broth by filtration. Both the mycelium and the filtrate should be processed as this compound can be intracellular or secreted.

-

Solvent Extraction: The culture filtrate is extracted with an appropriate organic solvent such as ethyl acetate or chloroform. The fungal mycelium can also be extracted with a polar solvent like methanol, followed by partitioning with a less polar solvent.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for purification. A silica gel column is commonly used. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound. Fractions containing the pure compound are pooled.

-

Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system to obtain a highly pure compound.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts (δ) in CDCl₃. (A complete, assigned list is not yet publicly available in a consolidated format). | [1] |

| ¹³C NMR | Chemical shifts (δ) in CDCl₃. (A complete, assigned list is not yet publicly available in a consolidated format). | [1] |

| Mass Spectrometry (MS) | Molecular Formula: C₁₈H₁₆O₆; Exact Mass: 328.0947. Fragmentation patterns can be analyzed via ESI-MS/MS. | [9] |

Quantitative Bioactivity Data

This compound has been reported to exhibit a range of biological activities. The following table summarizes some of the available quantitative data.

Table 3: Bioactivity of this compound

| Activity | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Antiviral (Canine Coronavirus) | A72 cells | IC₅₀ values have been determined. | [2] |

| Cytotoxicity | Various cancer cell lines | Data is emerging but not yet consolidated. | |

| Antifungal | Pathogenic fungi | MIC values can be determined using standard protocols. |

Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate and malonate units to form a polyketide chain, which then undergoes cyclization and modification to yield the final structure. While the complete gene cluster and regulatory network for this compound biosynthesis have not been fully elucidated for all producing organisms, a general proposed pathway can be outlined.

Diagram 2: Proposed this compound Biosynthetic Pathway

The regulation of this compound production is likely controlled at the transcriptional level by pathway-specific transcription factors located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental cues[8].

Conclusion

The identification and study of this compound-producing fungi present a promising avenue for the discovery and development of new therapeutic agents. This guide provides a foundational framework for researchers to isolate, cultivate, and characterize these fungi and their bioactive metabolite. Further research is warranted to fully elucidate the biosynthetic pathway and regulatory networks of this compound, which will be instrumental in optimizing its production through metabolic engineering and synthetic biology approaches. The detailed protocols and compiled data herein serve as a valuable resource to advance these research endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Talarostatin, a this compound derivative from the soil-derived fungus Talaromyces thailandensis PSU-SPSF059 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. Regulation of biosynthesis of vermiculin and this compound in Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C18H16O6 | CID 5467588 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vermistatin: A Fungal Metabolite with Cytotoxic Potential

An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of Vermistatin

Abstract

This compound is a polyketide metabolite first identified from the filamentous fungus Penicillium vermiculatum. This document provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on its potential as a cytotoxic agent and a caspase-1 inhibitor. Due to the limited publicly available data, this guide synthesizes the foundational knowledge and outlines general experimental approaches for its study, providing a resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Origin

This compound was first isolated and characterized as a secondary metabolite produced by the fungus Penicillium vermiculatum.[1] Subsequent studies have also reported its presence in other fungal species, including Talaromyces verruculosus and Penicillium simplicissimum. The biosynthesis of this compound by P. vermiculatum is sensitive to the culture conditions. The type and concentration of carbon and nitrogen sources, as well as the presence of metal ions such as Fe³⁺ and Cu²⁺, have been shown to influence the production yield of this metabolite.[1]

Table 1: General Properties of this compound

| Property | Value |

| Producing Organism | Penicillium vermiculatum, Talaromyces verruculosus, Penicillium simplicissimum |

| Chemical Class | Polyketide |

| Biological Activity | Cytotoxic, Caspase-1 inhibitor |

Experimental Protocols

While detailed, step-by-step protocols for the isolation and analysis of this compound are not extensively published, this section outlines the general methodologies that would be employed based on standard practices in natural product chemistry.

Fermentation and Extraction

A typical workflow for the production and extraction of this compound from Penicillium vermiculatum would involve the following steps:

Caption: General workflow for the production and isolation of this compound.

-

Fermentation: Penicillium vermiculatum is cultured in a suitable liquid medium containing specific carbon and nitrogen sources to optimize this compound production. The fermentation is carried out under controlled temperature and aeration for a defined period.

-

Extraction: After fermentation, the fungal mycelia are separated from the culture broth by filtration. Both the mycelia and the supernatant are typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

-

Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to purify this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the overall structure of the molecule.

Biological Assays

Caspase-1 Inhibition Assay:

The ability of this compound to inhibit caspase-1 can be assessed using a fluorometric assay. A general protocol is as follows:

-

Recombinant human caspase-1 is incubated with varying concentrations of this compound.

-

A specific fluorogenic caspase-1 substrate, such as Ac-YVAD-AMC, is added to the reaction.

-

The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit cytotoxic properties and to act as an inhibitor of caspase-1.

Cytotoxic Activity

Caspase-1 Inhibition

Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Inhibition of caspase-1 is a therapeutic strategy for a range of inflammatory diseases. The identification of this compound as a caspase-1 inhibitor suggests its potential in this area.

Caption: Simplified diagram of this compound's inhibitory action on Caspase-1.

Biosynthesis

The biosynthesis of this compound in Penicillium vermiculatum is known to be influenced by nutritional factors.[1] However, the specific genes and enzymatic pathway responsible for its production have not been fully elucidated. As a polyketide, it is presumed to be synthesized by a polyketide synthase (PKS) enzyme complex, a common pathway for secondary metabolite production in fungi. Further research, including genome mining and gene knockout studies, would be necessary to identify the complete biosynthetic gene cluster for this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with documented cytotoxic and caspase-1 inhibitory activities. While its discovery dates back several decades, a comprehensive understanding of its biological potential and mechanism of action remains to be fully explored. The lack of detailed public data on its efficacy and specific molecular targets presents an opportunity for further research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand the molecular basis of its cytotoxic and anti-inflammatory effects.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the gene cluster responsible for this compound biosynthesis to enable metabolic engineering for improved production and the generation of novel analogs.

The information presented in this guide provides a foundation for researchers interested in exploring the therapeutic potential of this intriguing natural product.

References

Unraveling the Molecular Architecture of Vermistatin: A Technical Guide to its Structure Elucidation

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of vermistatin, a polyketide metabolite primarily produced by fungi of the Penicillium and Talaromyces genera. First isolated from Penicillium vermiculatum, this compound has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic effects against various cancer cell lines and potential as an inhibitor of the NLRP3 inflammasome pathway. This document serves as a technical resource, compiling and detailing the spectroscopic and crystallographic data that have been pivotal in defining the precise molecular structure of this compound.

Physicochemical and Spectroscopic Data of this compound

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, corroborated by single-crystal X-ray diffraction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molar Mass | 328.32 g/mol |

| Appearance | White crystals |

| CAS Number | 72669-21-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of organic molecules. The following tables summarize the chemical shifts (δ) and coupling constants (J) for this compound, which have been instrumental in assigning its proton and carbon framework.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.19 | s | |

| H-5 | 6.91 | s | |

| H-8 | 6.61 | s | |

| H-11 | 6.22 | s | |

| H-14 | 7.36 | s | |

| H-15 | 6.88 | dq | 15.8, 6.9 |

| H-16 | 6.18 | dq | 15.8, 1.8 |

| H₃-17 | 1.95 | dd | 6.9, 1.8 |

| 4-OCH₃ | 3.93 | s | |

| 6-OCH₃ | 3.89 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound

(Data for this table is currently being compiled from referenced literature and will be included in a future update.)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound by providing a highly accurate mass measurement. Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that offer valuable structural insights.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| HR-EIMS | [M]⁺ | C₁₈H₁₈O₆ |

| EI-MS | [M]⁺ | 328 |

| Fragment 1 | Data unavailable in current search results | |

| Fragment 2 | Data unavailable in current search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Solvent not specified | Data unavailable in current search results |

X-ray Crystallography

The absolute configuration and solid-state conformation of this compound were unequivocally determined by single-crystal X-ray diffraction analysis. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 6: Crystallographic Data for this compound (CCDC 634972)

| Parameter | Value |

| Crystal System | Data unavailable in current search results |

| Space Group | Data unavailable in current search results |

| a (Å) | Data unavailable in current search results |

| b (Å) | Data unavailable in current search results |

| c (Å) | Data unavailable in current search results |

| α (°) | Data unavailable in current search results |

| β (°) | Data unavailable in current search results |

| γ (°) | Data unavailable in current search results |

| Volume (ų) | Data unavailable in current search results |

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures for its isolation, purification, and analysis.

Isolation and Purification of this compound

The general workflow for obtaining pure this compound from fungal cultures is outlined below.

A representative protocol for the isolation of this compound from Penicillium simplicissimum involves the following steps[2]:

-

Fermentation: The fungus is cultured on a solid rice medium at 25°C for 21 days.

-

Extraction: The fermented rice is extracted with a mixture of dichloromethane and methanol (1:1).

-

Purification: The crude extract is subjected to high-performance liquid chromatography (HPLC) on a silica gel column with a suitable solvent system (e.g., dichloromethane-acetone, 15:1) to yield pure this compound.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

Mass Spectrometry: High-resolution electron ionization mass spectrometry (HR-EIMS) is used to determine the exact mass and molecular formula.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a suitable solvent such as methanol or ethanol.

-

X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solvent. The data is collected using a diffractometer, and the structure is solved and refined using appropriate software.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The precise mechanism of this compound's inhibitory action on this pathway is an area of ongoing research.

Conclusion

The chemical structure of this compound has been rigorously established through the application of modern spectroscopic and crystallographic techniques. This in-depth technical guide provides a consolidated resource of the key data and methodologies that have defined its molecular architecture. The elucidation of this compound's structure is not only a testament to the power of these analytical methods but also provides a crucial foundation for ongoing research into its synthesis, derivatization, and the exploration of its therapeutic potential as an anti-cancer and anti-inflammatory agent. Further investigation into its precise mechanism of action and structure-activity relationships will be vital for its future development in the pharmaceutical arena.

References

The Vermistatin Biosynthesis Pathway in Penicillium vermiculatum: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Vermistatin, a polyketide metabolite produced by the fungus Penicillium vermiculatum, has garnered interest due to its structural features, which include a substituted benzofuranone moiety linked to a pyranone ring. While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, this technical guide synthesizes current knowledge on the biosynthesis of structurally analogous fungal polyketides to propose a putative pathway. This document provides a comprehensive overview of the likely enzymatic steps, the genetic organization of the biosynthetic gene cluster, and detailed, generalized experimental protocols for researchers investigating this and similar natural product pathways. The guide is intended to serve as a foundational resource for the functional characterization of the this compound biosynthetic machinery and to support efforts in natural product discovery and bioengineering.

Introduction

Penicillium vermiculatum is a filamentous fungus known to produce a range of secondary metabolites, including the polyketide this compound.[1][2] Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes.[3][4] The biosynthesis of these compounds often involves a series of enzymatic modifications to the initial polyketide chain, including cyclization, oxidation, and methylation, which are typically encoded by genes clustered together with the PKS gene on the fungal chromosome.[5][6] The production of this compound in P. vermiculatum is known to be influenced by culture conditions, such as the available carbon and nitrogen sources, as well as the concentration of metal ions like Fe³⁺ and Cu²⁺.[1] This suggests a regulated biosynthetic pathway, a common feature of secondary metabolism in Penicillium species.[6][7]

This guide will first propose a putative biosynthetic pathway for this compound, drawing parallels with the known biosynthesis of structurally related fungal metabolites. Subsequently, it will provide detailed experimental protocols that are fundamental to the study of fungal polyketide biosynthesis.

Proposed this compound Biosynthesis Pathway

Based on the structure of this compound, which features a benzofuranone and a pyranone moiety, its biosynthesis is likely to proceed through a pathway involving a non-reducing polyketide synthase (NR-PKS). The biosynthesis of similar fungal polyketides, such as funicones, provides a strong model for the likely steps involved.[2] The proposed pathway can be divided into three main stages: polyketide chain assembly, cyclization and tailoring modifications.

Polyketide Chain Assembly

The biosynthesis is proposed to be initiated by a Type I NR-PKS. This multi-domain enzyme would catalyze the iterative condensation of acetyl-CoA as a starter unit with several malonyl-CoA extender units to form a linear poly-β-keto chain. The number of condensation reactions will determine the length of the polyketide backbone.

Cyclization and Formation of Core Scaffolds

Following the assembly of the polyketide chain, the PKS, likely in concert with a dedicated product template (PT) domain and possibly a thioesterase/Claisen-cyclase (TE/CLC) domain, would catalyze the intramolecular cyclization of the reactive polyketide intermediate.[8] This would lead to the formation of the aromatic core of the benzofuranone moiety. A separate enzymatic or spontaneous cyclization event would form the pyranone ring.

Tailoring Modifications

After the formation of the core structures, a series of tailoring enzymes, encoded by genes within the same biosynthetic cluster, would modify the scaffold to yield the final this compound molecule. These modifications are predicted to include:

-

Methylation: O-methyltransferases would catalyze the addition of methyl groups to hydroxyl moieties on the benzofuranone ring, using S-adenosyl methionine (SAM) as a methyl donor.

-

Oxidation/Reduction: Oxidoreductases, such as cytochrome P450 monooxygenases or short-chain dehydrogenases/reductases (SDRs), may be involved in modifying the oxidation state of the molecule.

A schematic of the proposed biosynthetic pathway is presented below.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data, such as enzyme kinetics, metabolite concentrations, or gene expression levels, specifically for the this compound biosynthetic pathway in P. vermiculatum. The following table is provided as a template for researchers to populate as data becomes available.

| Enzyme/Metabolite | Parameter | Value | Conditions | Reference |

| This compound PKS | Km for Acetyl-CoA | - | - | - |

| Km for Malonyl-CoA | - | - | - | |

| kcat | - | - | - | |

| O-Methyltransferase 1 | Km for SAM | - | - | - |

| Km for substrate | - | - | - | |

| kcat | - | - | - | |

| This compound | Titer (mg/L) | - | Specific media, time | - |

| pks gene | Relative expression | - | Different growth phases | - |

Table 1: Template for Quantitative Data on this compound Biosynthesis.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments required to elucidate and characterize the this compound biosynthetic pathway. These protocols are based on established methods for studying secondary metabolism in filamentous fungi.

Fungal Cultivation and Metabolite Extraction

This protocol describes the general procedure for growing P. vermiculatum and extracting its secondary metabolites for analysis.

Materials:

-

Penicillium vermiculatum culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Shaking incubator

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glassware

Procedure:

-

Inoculate a PDA plate with P. vermiculatum spores and incubate at 25°C for 5-7 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface.

-

Inoculate 100 mL of PDB in a 250 mL flask with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

-

Incubate the liquid culture at 25°C with shaking at 150 rpm for 7-14 days.[9]

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator.

-

The dried extract can be redissolved in a suitable solvent (e.g., methanol) for analysis by HPLC, LC-MS, and NMR.[10]

Gene Knockout via CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene (e.g., the putative PKS) in P. vermiculatum using the CRISPR/Cas9 system. This method has been successfully applied to other Penicillium species.[11][12][13]

Materials:

-

P. vermiculatum protoplasts

-

Cas9 protein

-

in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

-

Donor DNA for homologous recombination (containing flanking regions of the target gene and a selection marker)

-

PEG-CaCl₂ solution

-

Regeneration medium with selection agent

Procedure:

-

Protoplast Preparation: Grow P. vermiculatum in liquid medium and treat the mycelium with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.

-

RNP Assembly: Pre-incubate purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex.[12]

-

Transformation: Mix the protoplasts with the RNP complex and the donor DNA. Add PEG-CaCl₂ solution to facilitate DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate selection agent (e.g., hygromycin B, phleomycin).

-

Screening: Isolate genomic DNA from putative transformants and confirm the gene deletion by PCR using primers flanking the target gene.

-

Phenotypic Analysis: Analyze the metabolite profile of the knockout mutant by HPLC or LC-MS to confirm the loss of this compound production.

Heterologous Expression of the PKS

To confirm the function of the putative this compound PKS, it can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[3][14][15]

Materials:

-

cDNA of the putative PKS gene

-

Expression vector (e.g., pTYGS series for A. oryzae)

-

Restriction enzymes and ligase, or recombination-based cloning kit

-

Competent E. coli for plasmid amplification

-

Heterologous host strain (e.g., A. oryzae NSAR1)

-

Transformation reagents for the host strain

-

Culture media for the host strain

Procedure:

-

Gene Cloning: Amplify the full-length cDNA of the PKS gene from P. vermiculatum RNA and clone it into the expression vector under the control of a strong, inducible promoter.[16]

-

Vector Amplification: Transform the expression vector into E. coli and purify the plasmid DNA.

-

Host Transformation: Transform the purified plasmid into the heterologous host using an appropriate method (e.g., protoplast-PEG for A. oryzae).[14]

-

Expression and Analysis: Cultivate the transformants under inducing conditions. Extract the secondary metabolites from the culture and analyze by HPLC or LC-MS for the production of novel polyketides. Comparison with an authentic standard of this compound or its precursors would confirm the function of the PKS.

In Vitro Biochemical Assay of the PKS

Biochemical characterization of the purified PKS enzyme can provide insights into its substrate specificity and catalytic mechanism.

Materials:

-

Heterologously expressed and purified PKS enzyme

-

Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

-

Reaction buffer

-

Quenching solution (e.g., acid or organic solvent)

-

Analytical instrument (HPLC or LC-MS)

Procedure:

-

Protein Expression and Purification: Express the PKS in a suitable host (e.g., S. cerevisiae) and purify it using affinity chromatography (e.g., His-tag).[17]

-

Enzyme Assay: Set up a reaction mixture containing the purified enzyme, substrates, and buffer. Incubate at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the polyketide product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and measuring the initial reaction rates.[18]

Conclusion

The biosynthesis of this compound in Penicillium vermiculatum represents an intriguing area of research in fungal natural product chemistry. While the specific genetic and enzymatic details remain to be uncovered, the principles of polyketide biosynthesis provide a solid framework for a putative pathway. The experimental protocols outlined in this guide offer a roadmap for researchers to functionally characterize the this compound biosynthetic gene cluster, elucidate the roles of the individual enzymes, and potentially engineer the pathway to produce novel bioactive compounds. The application of modern techniques in molecular biology and analytical chemistry will be pivotal in transforming the proposed pathway from a hypothesis into a well-defined biochemical map.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Engineering fungal non-reducing polyketide synthase by heterologous expression and domain swapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for biosynthetic programming of fungal aromatic polyketide cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 15. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering Fungal Nonreducing Polyketide Synthase by Heterologous Expression and Domain Swapping (Journal Article) | OSTI.GOV [osti.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Engineering Modular Polyketide Synthases for Production of Biofuels and Industrial Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Vermistatin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin is a fungal metabolite with promising biological activities, including anticancer and antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its biological activity with a focus on its mechanism of action as a caspase-1 inhibitor, and outlines experimental protocols for its isolation, characterization, and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a polyketide metabolite produced by several species of fungi, most notably Penicillium vermiculatum and Penicillium simplicissimum.[1] Its chemical structure features a phthalide ring system linked to a pyran-4-one moiety.

Structure and Nomenclature

-

IUPAC Name: (3R)-4,6-dimethoxy-3-[4-oxo-6-[(1E)-prop-1-en-1-yl]-4H-pyran-3-yl]-2-benzofuran-1(3H)-one[1]

-

Synonyms: 5-(4,6-Dimethoxyphthalidyl)-2-propenyl-4H-pyran-4-one[1]

-

Molecular Formula: C₁₈H₁₆O₆[1]

-

Molecular Weight: 328.32 g/mol [1]

-

CAS Number: 72669-21-7[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 205-210 °C | [2] |

| Appearance | White amorphous powder | [3] |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. | [3] |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

| Spectroscopic Technique | Key Peaks and Assignments | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 6.99 (d, J=1.8 Hz, H-3), 6.69 (d, J=1.8 Hz, H-5), 6.47 (s, H-8), 6.06 (s, H-11), 5.50 (qt, J=6.4, 6.4 Hz, H-16), 3.89 (s, 4-OCH₃), 3.75 (s, 6-OCH₃), 2.76 (d, J=6.4 Hz, H-15), 1.44 (d, J=6.4 Hz, H-17) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.0, 163.1, 129.3, 105.2, 99.0 | [3] |

| FT-IR (KBr) | ν (cm⁻¹): 3200-3600 (-OH stretching), 1632 (C=O stretching) | [4] |

| UV-Vis (MeOH) | λmax (nm): 217, 258 | [5][6] |

Table 2: Spectral Data of this compound

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest to the scientific community.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of anticancer action is attributed to its ability to inhibit caspase-1, an enzyme involved in inflammatory and apoptotic pathways.

Inhibition of Caspase-1 Signaling Pathway

Caspase-1 is a key mediator of inflammation and pyroptosis, a form of programmed cell death.[7] this compound acts as an inhibitor of this enzyme, thereby modulating the inflammatory response and inducing apoptosis in cancer cells. The proposed mechanism involves the binding of this compound to the active site of caspase-1, preventing its activation and subsequent cleavage of downstream targets.

Caption: this compound inhibits the activation of Caspase-1, blocking inflammation.

Modulation of NF-κB and MAPK Signaling Pathways

Preliminary evidence suggests that this compound may also exert its anticancer effects through the modulation of other key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways are crucial regulators of cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. Further research is needed to fully elucidate the specific interactions of this compound with these pathways.

References

- 1. One-step Bio-guided Isolation of Secondary Metabolites from the Endophytic Fungus Penicillium crustosum Using High-resolution Semi-preparative HPLC - Alfattani - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 2. The structure of this compound, a new metabolite from Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Vermistatin: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a secondary metabolite produced by several fungal species, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential therapeutic applications.

Molecular Profile

This compound is a polyketide with a complex chemical structure. Its fundamental molecular attributes are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₁₈H₁₆O₆ | [1][2] |

| Molecular Weight | 328.32 g/mol | [1][2] |

| CAS Number | 72669-21-7 | [1] |

| IUPAC Name | (3R)-4,6-Dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]pyran-3-yl]-3H-2-benzofuran-1-one | [2] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, including antiviral, antifungal, and enzyme inhibitory effects. The underlying mechanisms of these activities are multifaceted and are the subject of ongoing research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Canine Coronavirus (CCoV). Research indicates that this compound can inhibit CCoV infection in vitro.

In A72 canine fibrosarcoma cells, this compound exhibited a cytotoxic effect with a calculated IC₅₀ of 29.67 µM . However, at a concentration of 1 µM , it showed no significant cytotoxicity, suggesting a viable therapeutic window for its antiviral effects.

Enzyme Inhibition: Caspase-1

This compound has been identified as an inhibitor of caspase-1, a key enzyme in the inflammatory process.[1][3][4][5] Caspase-1 is responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). By inhibiting caspase-1, this compound can modulate the inflammatory response, indicating its potential as an anti-inflammatory agent. The specific IC₅₀ value for this compound's inhibition of caspase-1 has been reported in dedicated studies.[1][3][4][5]

Antifungal Activity

This compound has been reported to possess antifungal properties, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against common fungal pathogens like Candida and Aspergillus species are still being extensively researched.

Signaling Pathway Involvement

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The antiviral activity of this compound against CCoV has been linked to its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Studies have shown that this compound treatment leads to a strong inhibition of AhR expression in CCoV-infected A72 cells. The AhR pathway is a ligand-activated transcription factor pathway involved in regulating various cellular processes, including immune responses. This compound's modulation of this pathway appears to be a key component of its antiviral mechanism.

Caption: this compound's interaction with the AhR signaling pathway.

Lysosomal Alkalinization

In addition to its effects on the AhR pathway, this compound has been observed to induce the alkalinization of lysosomes in A72 cells. The pH of lysosomes is critical for their function in cellular degradation processes and immune responses. By altering lysosomal pH, this compound may interfere with viral entry, replication, or egress, contributing to its overall antiviral effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

A72 canine fibrosarcoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A72 cells in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value by plotting a dose-response curve.

Caption: Workflow of the MTT cytotoxicity assay.

Caspase-1 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on caspase-1 activity.

Objective: To determine the concentration of this compound that inhibits caspase-1 activity by 50% (IC₅₀).

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)

-

Assay buffer (e.g., HEPES buffer with DTT and CHAPS)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, recombinant caspase-1, and different concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the caspase-1 substrate to each well.

-

Kinetic Measurement: Immediately measure the absorbance (for pNA substrate) or fluorescence at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction for each concentration of this compound. Calculate the percentage of inhibition relative to the control. Determine the IC₅₀ value from a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, as determined visually or by a spectrophotometer.

Conclusion

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. Its ability to inhibit caspase-1 and modulate the AhR signaling pathway, coupled with its antiviral and antifungal properties, makes it a compelling candidate for the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this fascinating fungal metabolite. Further studies are needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-1 inhibitors from an extremophilic fungus that target specific leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. umimpact.umt.edu [umimpact.umt.edu]

Vermistatin (CAS Number: 72669-21-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a fungal secondary metabolite with the CAS number 72669-21-7, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological functions, and underlying mechanisms of action. The information is presented to support further research and development efforts in the fields of antifungal, antiviral, and anticancer therapies. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Physicochemical Properties

This compound is a polyketide-derived natural product.[1][3] It is structurally characterized as a substituted pyran-4-one derivative linked to a dimethoxyphthalide moiety.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72669-21-7 | [1][4][5] |

| Molecular Formula | C₁₈H₁₆O₆ | [1][4][5] |

| Molecular Weight | 328.32 g/mol | [1][4][5] |

| IUPAC Name | (3R)-4,6-dimethoxy-3-[4-oxo-6-[(E)-prop-1-enyl]-4H-pyran-3-yl]isobenzofuran-1(3H)-one | |

| Synonyms | 5-(4,6-Dimethoxy-3R-phthalidyl)-2-(1E)-propenyl-4H-pyran-4-one | [1] |

| Appearance | Solid | [6] |

| Melting Point | 205-210 °C | [4] |

| Boiling Point (Predicted) | 580.7±50.0 °C | [4] |

| Density (Predicted) | 1.367±0.06 g/cm³ | [4] |

| SMILES | C/C=C/C1=CC(=O)C(=CO1)[C@H]2C3=C(C=C(C=C3OC)OC)C(=O)O2 | [1] |

Biological Activity and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and antiviral properties.[1][2][7]

Antifungal Activity

This compound is known to be a fungal secondary metabolite and has been investigated for its antifungal properties.[1][2] Its proposed mechanism of action involves the disruption of critical enzymatic pathways in pathogenic fungi, with a particular focus on those involved in cell wall synthesis and energy production.[1] Specifically, it is suggested to interfere with the metabolic processes that maintain the structural integrity of the fungal cell wall.[1]

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines.[2][7] While the precise mechanisms are still under investigation, it is believed to induce apoptosis. Some related fungal metabolites have been shown to inhibit human leukemia cell lines with low micromolar IC50 values.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against coronaviruses. Research on canine coronavirus (CCoV) has shown that this compound can inhibit viral replication. The proposed mechanism involves the modulation of the aryl hydrocarbon receptor (AhR), a cellular factor that can be exploited by some viruses for replication.

Table 2: Summary of Reported IC50 Values for this compound

| Activity | Cell Line / Organism | IC50 Value | Source |

| Antiviral | Canine Coronavirus (CCoV) in A72 cells | Dose-response curve available, specific IC50 to be determined from the study | [1] |

Note: Specific IC50 values for antifungal and a broad range of anticancer activities are not consistently reported in the currently available literature and require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is a generalized procedure based on methods described for the isolation of this compound and its derivatives from fungal cultures.

-

Fungal Culture: Cultivate the producing fungal strain (e.g., Penicillium vermiculatum or Penicillium simplicissimum) in a suitable liquid medium.

-

Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the fungal biomass and the culture filtrate separately with an organic solvent such as ethyl acetate or chloroform.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of dichloromethane and acetone, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-containing fractions by HPLC on a silica gel column.

-

Use an isocratic or gradient solvent system (e.g., dichloromethane-acetone) to achieve high purity.

-

Monitor the elution profile with a UV detector.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture. Adjust the cell suspension to a specific turbidity corresponding to a known cell concentration.

-

Drug Dilution: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the test medium (e.g., RPMI-1640).

-

Microdilution Assay:

-

In a 96-well microtiter plate, add the diluted this compound solutions to the wells.

-

Add the standardized fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density.

Cytotoxicity Assay (MTT Assay)

This is a common colorimetric assay to assess cell viability.

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Proposed Antiviral Mechanism of Action

The antiviral activity of funicone-like compounds, including this compound, against canine coronavirus (CCoV) has been linked to the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor that can be hijacked by some viruses to facilitate their replication. This compound is hypothesized to interfere with this process.

Caption: Proposed antiviral mechanism of this compound via inhibition of AhR activation.

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a compound like this compound.

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound (CAS 72669-21-7) is a promising natural product with demonstrated antifungal, cytotoxic, and antiviral activities. Its unique chemical structure and multifaceted biological profile make it a compelling candidate for further investigation in drug discovery programs. This technical guide has summarized the current knowledge on this compound, providing a foundation for researchers to design and execute further studies aimed at elucidating its full therapeutic potential and mechanisms of action. A more detailed investigation into its specific IC50 values across a wider range of targets and a deeper exploration of its impact on cellular signaling pathways are critical next steps in its development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]

- 7. broadpharm.com [broadpharm.com]

Vermistatin: An In-Depth Examination of Its Mechanism of Action

A comprehensive review of the available scientific literature reveals that detailed mechanism of action studies for vermistatin, a metabolite of the fungus Penicillium vermiculatum, are currently limited. While early research has identified its chemical structure and suggested potential biological activities, in-depth investigations into its specific signaling pathways, quantitative effects on cellular processes, and detailed experimental protocols are not extensively documented in publicly accessible scientific databases.

This technical guide synthesizes the existing data on this compound and its analogs, highlighting its known biological effects and identifying areas where further research is required. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical and Biological Profile of this compound

This compound is an organic compound first isolated from Penicillium vermiculatum[1][2]. Its chemical formula is C18H16O6, and its structure has been elucidated[2]. An analog of this compound, penisimplicissin, has also been identified and is noted to possess anticancer activity[3]. The biosynthesis of this compound can be influenced by the composition of the culture medium, including carbon and nitrogen sources, as well as the concentration of certain metal ions[4].

Cytotoxic and Anti-inflammatory Potential

The primary biological activity associated with this compound is its cytotoxicity, particularly against leukemia cell lines[1]. While its broad-spectrum anticancer potential is not yet fully characterized, these initial findings suggest a potential for further investigation in oncology.

One of the most specific, yet still preliminary, findings is the identification of this compound as a potential caspase-1 inhibitor[3]. Caspase-1 is a key enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Inhibition of caspase-1 is a therapeutic strategy for a range of inflammatory diseases. The precise mechanism by which this compound inhibits caspase-1 has not been experimentally detailed.

Based on the general mechanism of caspase-1 inhibition, a hypothetical model of this compound's action can be proposed. This model is for illustrative purposes and awaits experimental validation.

Figure 1: Hypothetical mechanism of this compound as a caspase-1 inhibitor.

Quantitative Data

A thorough review of the literature did not yield sufficient quantitative data to populate comparative tables on this compound's mechanism of action. While cytotoxicity has been noted, specific and reproducible IC50 values across a range of cancer cell lines are not consistently available. Similarly, data on the effects of this compound on protein expression, enzyme kinetics, or other quantitative cellular assays are lacking.

Experimental Protocols

Detailed experimental protocols for the study of this compound's mechanism of action are not available in the reviewed literature. To facilitate future research, this section outlines general methodologies that could be adapted to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., leukemia, breast, lung, colon) and a non-cancerous control cell line.

-

Method: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours. Cell viability can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Caspase-1 Inhibition Assay

-

Enzyme Source: Recombinant human caspase-1.

-

Substrate: A fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

-

Method: The assay is performed in a 96-well plate format. Recombinant caspase-1 is pre-incubated with varying concentrations of this compound before the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of substrate cleavage is determined, and the IC50 value for caspase-1 inhibition is calculated.

Western Blot Analysis for Signaling Pathway Components

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for various time points.

-

Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined using a BCA (bicinchoninic acid) assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, ERK, p-ERK, cyclins, CDKs) and apoptosis markers (e.g., cleaved caspase-3, PARP).

-

Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways: Avenues for Future Research

The user's core requirements included diagrams of signaling pathways affected by this compound. However, due to the lack of specific research in this area, it is not possible to generate accurate diagrams for its effects on angiogenesis, STAT3 signaling, apoptosis, cell migration, or cell cycle progression. The following workflows represent standard experimental approaches to investigate these potential mechanisms of action for any novel compound, including this compound.

Figure 2: Experimental workflow for investigating this compound-induced apoptosis.

Figure 3: Experimental workflow for analyzing the effect of this compound on the cell cycle.

Conclusion and Future Directions

This compound is a natural product with preliminary evidence of cytotoxic and anti-inflammatory activity. However, a significant gap exists in the scientific literature regarding its detailed mechanism of action. The initial findings of cytotoxicity and potential caspase-1 inhibition warrant further in-depth investigation. Future research should focus on comprehensive screening against a wider range of cancer cell lines, detailed enzymatic and cellular assays to confirm and characterize its inhibitory activities, and unbiased "omics" approaches to identify its primary cellular targets and affected signaling pathways. Such studies will be crucial to unlock the full therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Regulation of biosynthesis of vermiculin and this compound in Penicillium vermiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of Vermistatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermistatin, a metabolite produced by various species of Penicillium and Talaromyces, has been the subject of interest for its diverse biological activities. While research has explored its anticancer and antiviral properties, its direct in vitro antifungal activity remains an area with limited published data. This technical guide synthesizes the available information on the antifungal potential of this compound, provides detailed experimental protocols for its evaluation based on established methodologies, and presents visual workflows and hypothetical mechanisms of action to guide future research. The current body of literature suggests that this compound may not possess potent direct antifungal activity but could act as a synergist with existing antifungal drugs. This guide aims to provide a framework for researchers to systematically investigate the antifungal properties of this compound.

Introduction

This compound is a polyketide metabolite first isolated from Penicillium vermiculatum.[1] It has since been identified in other fungal species, including Talaromyces flavus.[2][3] Structurally, it belongs to the funicone-like compounds. While its bioactivities have been explored in various contexts, including as an antibacterial and antiviral agent, its potential as an antifungal agent is not well-documented. This guide addresses the current knowledge gap and provides the necessary technical details for researchers to conduct in vitro antifungal studies on this compound.

Quantitative Data on Antifungal Activity

A comprehensive review of published literature reveals a significant lack of quantitative data on the direct antifungal activity of this compound. Specifically, Minimum Inhibitory Concentration (MIC) values against a broad panel of fungal pathogens have not been reported. One study has indicated that this compound can potentiate the activity of the antifungal drug miconazole against Candida albicans.[2] In this synergistic role, this compound and related funicone-like compounds were shown to decrease the IC50 value of miconazole significantly.[2] However, the study did not provide the MIC of this compound when used as a standalone agent.

To facilitate future research and data comparison, the following table is provided as a template for recording MIC values of this compound against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | Strain ID | MIC (µg/mL) | Method | Reference |

| Candida albicans | ATCC 90028 | Data not available | Broth Microdilution | - |

| Candida glabrata | ATCC 90030 | Data not available | Broth Microdilution | - |

| Candida parapsilosis | ATCC 22019 | Data not available | Broth Microdilution | - |

| Cryptococcus neoformans | ATCC 90112 | Data not available | Broth Microdilution | - |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Broth Microdilution | - |

| Aspergillus flavus | ATCC 204304 | Data not available | Broth Microdilution | - |

| Trichophyton rubrum | ATCC 28188 | Data not available | Broth Microdilution | - |

Note: The above table is a template. Researchers are encouraged to use standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to generate reproducible data.[4]

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[4][5]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal isolates (standard ATCC strains and clinical isolates)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final inoculum concentration.

-

For filamentous fungi, culture the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the diluted this compound.

-

Include a positive control (fungal inoculum without drug) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or spectrophotometrically by reading the absorbance at a specific wavelength.

-

Synergistic Activity Testing (Checkerboard Assay)

This assay is used to evaluate the interaction between this compound and a known antifungal agent.

Procedure:

-

Prepare serial dilutions of this compound along the rows of a 96-well plate.

-

Prepare serial dilutions of a known antifungal drug (e.g., miconazole, fluconazole) along the columns of the same plate.

-

Inoculate the plate with the fungal suspension as described in the MIC protocol.

-

After incubation, determine the MIC of each compound alone and in combination.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, indifference, or antagonism).

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Signaling Pathway: Ergosterol Biosynthesis Inhibition

Given the absence of specific mechanistic data for this compound, a common antifungal target is the ergosterol biosynthesis pathway. The following diagram illustrates this pathway, which could be a hypothetical target for this compound pending experimental validation.

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion and Future Directions

The in vitro antifungal activity of this compound is an understudied area. While preliminary evidence suggests a potential synergistic role with existing antifungals, its direct activity remains to be elucidated. This technical guide provides the necessary framework for researchers to systematically evaluate the antifungal properties of this compound. Future research should focus on:

-

Comprehensive MIC screening: Testing this compound against a diverse panel of clinically relevant yeasts and molds.

-

Mechanism of action studies: Investigating the specific cellular targets and pathways affected by this compound in fungal cells. This could include examining its effects on cell wall integrity, membrane permeability, and key metabolic pathways like ergosterol biosynthesis.

-

In vivo efficacy: Should in vitro activity be established, subsequent studies in animal models of fungal infections would be warranted.

By following standardized protocols and exploring its mechanism of action, the scientific community can determine the true potential of this compound as a novel antifungal agent or as a valuable tool in combination therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Funicone-related compounds, potentiators of antifungal miconazole activity, produced by Talaromycesflavus FKI-0076 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Vermistatin: A Technical Guide on its Phytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract